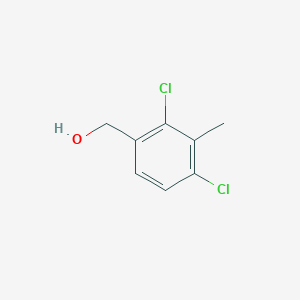

(2,4-Dichloro-3-methylphenyl)methanol

Description

Contextualization within Substituted Arylmethanols

Substituted aryl methanols are a fundamental class of organic compounds characterized by a hydroxyl group attached to a methylene (B1212753) group which is, in turn, bonded to an aromatic ring. The nature, position, and number of substituents on the aryl ring dramatically influence the physical and chemical properties of these alcohols. These properties include acidity, reactivity in oxidation and reduction reactions, and the ability to participate in various coupling reactions.

The chlorine and methyl substituents in (2,4-Dichloro-3-methylphenyl)methanol play a crucial role in defining its chemical behavior. The chloro groups, being electronegative, withdraw electron density from the aromatic ring, which can affect the reactivity of the benzylic alcohol. Conversely, the methyl group is weakly electron-donating. This combination of substituents makes this compound a subject of interest for studying substituent effects in chemical reactions.

Below is a table highlighting the general properties of substituted aryl methanols, providing a comparative context for this compound.

| Property | General Trend for Substituted Aryl Methanols |

| Acidity | Electron-withdrawing groups increase the acidity of the hydroxyl proton. |

| Reactivity in Oxidation | Electron-donating groups can facilitate oxidation, while electron-withdrawing groups can make it more difficult. |

| Nucleophilicity of the Ring | Electron-donating groups activate the ring towards electrophilic substitution, while electron-withdrawing groups deactivate it. |

| Benzylic Reactivity | The stability of the benzylic carbocation intermediate is influenced by the electronic nature of the substituents. |

Significance as a Synthetic Intermediate and Chemical Scaffold

The primary significance of this compound lies in its role as a versatile synthetic intermediate. The hydroxyl group can be easily converted into other functional groups, such as halides, ethers, esters, and aldehydes, providing a gateway to a wide array of more complex molecules.

Furthermore, the dichlorinated and methylated phenyl ring serves as a robust chemical scaffold. This structural framework is found in various biologically active compounds and functional materials. For instance, the presence of chlorine atoms can enhance the lipophilicity of a molecule, which may be advantageous in the design of new pharmaceutical agents.

The transformation of benzyl (B1604629) alcohols into other functional groups is a cornerstone of organic synthesis. Common synthetic transformations involving substituted aryl methanols like this compound include:

Oxidation: Conversion to the corresponding benzaldehyde or benzoic acid is a fundamental transformation. Various oxidizing agents can be employed to achieve this selectively.

Halogenation: The hydroxyl group can be replaced by a halogen (e.g., chlorine or bromine) to form a benzyl halide, a highly reactive intermediate for nucleophilic substitution reactions.

Etherification: Reaction with alkyl halides or other alcohols under appropriate conditions yields ethers.

Esterification: Reaction with carboxylic acids or their derivatives produces esters.

Coupling Reactions: The aryl ring can participate in various transition metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Overview of Advanced Research Domains and Methodological Approaches

The structural motifs present in this compound are relevant to several advanced research domains. The development of novel synthetic methodologies often utilizes such substituted building blocks to construct complex molecular architectures.

In the field of catalysis , derivatives of substituted benzyl alcohols are studied for their potential to act as ligands for metal catalysts or as substrates in catalytic transformations. unimi.itdergipark.org.trresearchgate.net The electronic and steric properties imparted by the substituents can fine-tune the performance of a catalyst. For example, the oxidation of benzyl alcohols is a key reaction in industrial chemistry, and understanding the effect of substituents is crucial for designing efficient catalytic systems. dergipark.org.tr

In materials science , the incorporation of halogenated aromatic moieties can influence the properties of polymers and other organic materials, such as their thermal stability, flame retardancy, and electronic properties. While direct applications of this compound in this area are not widely documented, its structural features are pertinent to the design of new functional materials.

In medicinal chemistry , the 2,4-dichloro-substituted aromatic scaffold is present in a number of compounds with demonstrated biological activity. Although specific research on the pharmacological profile of this compound is limited, it serves as a valuable starting material for the synthesis of potential drug candidates. The synthesis of N-substituted benzimidazole (B57391) derivatives, which have shown antimicrobial and anticancer activities, often involves precursors with similar substitution patterns. rsc.org

The table below summarizes some of the advanced research domains where this and structurally related compounds are of interest.

| Research Domain | Relevance of this compound Scaffold | Methodological Approaches |

| Catalysis | As a substrate to study catalytic oxidation reactions. unimi.itdergipark.org.trresearchgate.net | Development of novel metal-based and organocatalytic systems. unimi.itdergipark.org.trresearchgate.net |

| Materials Science | Potential precursor for halogenated polymers and functional materials. | Polymerization techniques, synthesis of organic electronic materials. |

| Medicinal Chemistry | A building block for the synthesis of biologically active molecules. rsc.org | Multi-step organic synthesis, combinatorial chemistry. |

Properties

Molecular Formula |

C8H8Cl2O |

|---|---|

Molecular Weight |

191.05 g/mol |

IUPAC Name |

(2,4-dichloro-3-methylphenyl)methanol |

InChI |

InChI=1S/C8H8Cl2O/c1-5-7(9)3-2-6(4-11)8(5)10/h2-3,11H,4H2,1H3 |

InChI Key |

GMYPBCUXPLDCOU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)CO)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,4 Dichloro 3 Methylphenyl Methanol and Its Analogs

Strategies for Carbon-Oxygen and Carbon-Carbon Bond Formation

The construction of the benzylic alcohol moiety is central to the synthesis of (2,4-Dichloro-3-methylphenyl)methanol. This can be achieved through various transformations that form the critical aryl-C-O bond sequence.

Organometallic Reagent-Mediated Transformations (e.g., Grignard, Organolithium)

Organometallic reagents are powerful tools for carbon-carbon bond formation. The synthesis of this compound can be readily accomplished by the reaction of an appropriate organometallic derivative of 2,4-dichloro-3-methylbenzene with a suitable carbonyl electrophile.

A primary route involves the formation of a Grignard reagent, (2,4-Dichloro-3-methylphenyl)magnesium halide. This is typically prepared by reacting a 1-halo-2,4-dichloro-3-methylbenzene (e.g., the bromo or iodo derivative) with magnesium metal. The resulting Grignard reagent can then be reacted with formaldehyde (B43269) (or a synthetic equivalent like paraformaldehyde) to yield the target primary alcohol after acidic workup.

Alternatively, an organolithium reagent can be generated via lithium-halogen exchange from the corresponding aryl halide. This species would similarly react with formaldehyde. These methods are highly effective for creating the fundamental carbon skeleton. acs.orgorganic-chemistry.org A key advantage is the direct formation of the C-C bond between the aromatic ring and the hydroxymethyl group.

Table 1: Comparison of Organometallic Routes

| Method | Starting Material | Reagent | Key Intermediate | Advantages | Challenges |

|---|---|---|---|---|---|

| Grignard Reaction | 1-Bromo-2,4-dichloro-3-methylbenzene | Mg, Formaldehyde | (2,4-Dichloro-3-methylphenyl)magnesium bromide | Well-established, cost-effective. | Sensitive to moisture and protic functional groups. |

| Organolithium Reaction | 1-Iodo-2,4-dichloro-3-methylbenzene | n-BuLi, Formaldehyde | (2,4-Dichloro-3-methylphenyl)lithium | Higher reactivity than Grignard reagents. | Requires very low temperatures and strictly anhydrous conditions. |

Catalytic Reduction of Carbonyl Precursors

An alternative and widely used strategy is the reduction of a corresponding carbonyl compound, namely (2,4-dichloro-3-methyl)benzaldehyde. This aldehyde serves as a direct precursor to the target alcohol. The reduction of the aldehyde to the primary alcohol is a fundamental transformation in organic synthesis.

Various reducing agents can be employed, ranging from simple metal hydrides to sophisticated catalytic hydrogenation systems.

Metal Hydride Reduction: Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for this purpose in alcoholic solvents like methanol (B129727) or ethanol. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent but is less chemoselective and requires anhydrous conditions.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. thieme-connect.de Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or nickel catalysts (e.g., Ni/γ-Al₂O₃) are effective for the hydrogenation of aromatic aldehydes to benzyl (B1604629) alcohols. researchgate.net This approach is often preferred in industrial settings due to its efficiency and the generation of water as the only byproduct.

Table 2: Selected Methods for Carbonyl Reduction

| Method | Reagent/Catalyst | Conditions | Selectivity | Scale-Up Potential |

|---|---|---|---|---|

| Metal Hydride | NaBH₄ | Methanol/Ethanol, Room Temp. | High for aldehydes | Good |

| Catalytic Hydrogenation | H₂, Pd/C | Pressurized H₂, various solvents | Excellent, can reduce other groups | Excellent |

| Transfer Hydrogenation | Isopropanol (B130326), Ru or Ir catalyst | Mild, avoids pressurized H₂ | High | Good |

Transition Metal-Catalyzed Cross-Coupling in Aryl Methanol Synthesis

Modern synthetic chemistry offers powerful transition-metal-catalyzed cross-coupling reactions for C-C bond formation. The Suzuki-Miyaura coupling, for instance, can be adapted for the synthesis of benzylic alcohols. mdpi.comnih.gov

In a potential route to this compound, a suitably functionalized aryl precursor like (2,4-dichloro-3-methyl)phenylboronic acid could be coupled with a halomethyl species containing a protected hydroxyl group. A more direct approach involves the coupling of an aryl halide (e.g., 1-bromo-2,4-dichloro-3-methylbenzene) with a reagent like potassium acetoxymethyltrifluoroborate in the presence of a palladium catalyst. organic-chemistry.org Subsequent hydrolysis of the acetate (B1210297) group would yield the desired alcohol. These methods provide a high degree of functional group tolerance and are executed under relatively mild conditions. acs.org

Regioselective and Stereoselective Synthetic Approaches

The precise placement of substituents on the aromatic ring and the stereochemistry of analogs are critical for their intended application.

Control of Aromatic Substitution Patterns

The synthesis of the core structure, 2,4-dichloro-3-methylbenzene, is the first critical step and relies on the principles of electrophilic aromatic substitution. The directing effects of the substituents must be carefully considered to achieve the desired regiochemistry.

A plausible synthetic sequence could begin with m-toluidine (B57737) (3-methylaniline). The amino group is a strong ortho-, para-director.

Chlorination: Direct chlorination of m-toluidine would likely lead to a mixture of isomers. A more controlled approach would involve protecting the amine (e.g., as an acetanilide) to moderate its activating effect and then performing a stepwise chlorination. Chlorination of 3-methylaniline can yield 2-chloro-3-methylaniline (B1589733) and 4-chloro-3-methylaniline.

Further Halogenation: Taking a precursor like 2-chloro-3-methylaniline, a second chlorination can be introduced. The directing effects of the existing chloro and amino (or protected amino) groups would guide the position of the incoming electrophile. For example, chlorination of 2-chloro-3-(trifluoromethyl)aniline (B1586914) with N-chlorosuccinimide (NCS) has been shown to produce the 2,4-dichloro derivative, providing a model for achieving this substitution pattern. chemrxiv.org

Sandmeyer Reaction: Once the desired 2,4-dichloro-3-methylaniline (B25760) is obtained, the amino group can be converted to other functionalities. For instance, a Sandmeyer reaction could be used to replace the amino group with a bromine or iodine atom, providing the necessary precursor for the Grignard or organolithium routes described in section 2.1.1.

The regioselective synthesis of polychlorinated aromatics often requires multi-step sequences and careful selection of chlorinating agents and catalysts to manage the electronic and steric influences of the substituents. researchgate.net

Enantioselective Synthesis of Chiral Derivatives (if applicable to broader class)

While this compound itself is achiral, the methodologies for its synthesis can be extended to produce chiral benzylic alcohols, which are valuable building blocks in medicinal chemistry. nih.gov The synthesis of chiral analogs would typically involve creating a stereocenter at the carbinol carbon.

This is most commonly achieved through two main strategies:

Asymmetric Reduction: A prochiral ketone, (2,4-dichloro-3-methylphenyl)ketone, could be reduced using a chiral catalyst. Asymmetric hydrogenation using catalysts based on ruthenium or rhodium with chiral phosphine (B1218219) ligands (e.g., BINAP) is a well-established method for producing enantioenriched secondary alcohols.

Asymmetric Addition: The enantioselective addition of an organometallic reagent (e.g., an alkyl or vinyl Grignard reagent) to the precursor aldehyde, (2,4-dichloro-3-methyl)benzaldehyde, in the presence of a chiral ligand or catalyst can generate chiral secondary alcohols with high enantiomeric excess.

Furthermore, biocatalytic methods are emerging as powerful and environmentally benign alternatives. thieme-connect.com Enzymes such as cytochrome P450 monooxygenases can perform stereoselective C-H hydroxylation, and alcohol dehydrogenases can facilitate asymmetric reductions of ketones. acs.org These enzymatic transformations can provide access to highly enantioenriched chiral benzylic alcohols under mild, aqueous conditions. thieme-connect.comacs.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and efficient manufacturing processes. Key areas of focus include the use of alternative energy sources like microwave irradiation to reduce reaction times and energy consumption, the implementation of solvent-free reaction conditions to minimize waste, and the design of sustainable catalysts to improve atom economy and reduce reliance on hazardous reagents.

Solvent-Free and Microwave-Assisted Reaction Optimization

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. In the context of synthesizing this compound, which is typically produced by the reduction of 2,4-dichloro-3-methylbenzaldehyde (B2446356), microwave irradiation can be employed to accelerate the reaction under solvent-free conditions.

Solvent-free, or neat, reactions represent a significant advancement in green synthesis by eliminating the environmental and economic costs associated with solvent use, recovery, and disposal. cem.com The direct absorption of microwave energy by the reactants leads to rapid and uniform heating, which can overcome the limitations of slow reaction rates often observed in the absence of a solvent.

One potential green synthetic route to this compound is the bioreduction of the corresponding aldehyde. For instance, studies have shown the effective bioreduction of various aromatic aldehydes using aqueous extracts of Aloe vera under microwave irradiation. scielo.org.mx This method provides an alternative to traditional metal hydride reductions, which often require harsh reaction conditions and generate significant waste. While specific data for 2,4-dichloro-3-methylbenzaldehyde is not available, the moderate to good yields (55-65%) observed for other substituted benzaldehydes suggest this could be a viable and environmentally friendly approach. scielo.org.mx

Another green approach involves the metal-free synthesis of benzyl alcohols from p-toluenesulfonylhydrazones in water, a benign solvent. organic-chemistry.orgorganic-chemistry.org Microwave irradiation in this system significantly enhances reaction yields and shortens reaction times compared to conventional heating. organic-chemistry.org This method avoids the use of both organic solvents and metal catalysts, aligning perfectly with the principles of green chemistry.

The optimization of a microwave-assisted, solvent-free synthesis of this compound from its corresponding aldehyde would involve screening various reducing agents and solid supports that can act as catalysts. For example, the Cannizzaro reaction of substituted benzaldehydes has been observed under solventless microwave conditions on inorganic supports like alumina. researchgate.net

Table 1: Proposed Optimization of Microwave-Assisted, Solvent-Free Reduction of 2,4-Dichloro-3-methylbenzaldehyde

| Entry | Reducing Agent/System | Power (W) | Time (min) | Temperature (°C) | Yield (%) |

| 1 | NaBH₄ on Alumina | 100 | 5 | 80 | Predicted High |

| 2 | Aloe vera extract (aqueous) | 100 | 70 | 100 | Predicted Moderate scielo.org.mx |

| 3 | Formic Acid/Triethylamine | 120 | 10 | 100 | Predicted High |

| 4 | Isopropanol/MgO | 150 | 30 | 120 | Predicted Moderate-High mdpi.com |

Note: The data in this table is illustrative and based on findings for analogous substituted benzaldehydes. Specific experimental validation for this compound is required.

Sustainable Catalysis Design for Production Efficiency

The design of sustainable catalysts is paramount for enhancing the production efficiency and environmental profile of this compound synthesis. The focus is on developing catalysts that are highly active, selective, reusable, and derived from abundant, non-toxic materials.

Catalytic transfer hydrogenation (CTH) offers a safer and more practical alternative to traditional hydrogenation reactions that often require high-pressure hydrogen gas. In CTH, a hydrogen donor molecule, such as isopropanol or formic acid, transfers hydrogen to the substrate in the presence of a catalyst. mdpi.com For the reduction of 2,4-dichloro-3-methylbenzaldehyde, several sustainable catalytic systems can be envisioned.

Earth-Abundant Metal Catalysts: There is a growing interest in replacing precious metal catalysts (e.g., palladium, platinum, ruthenium) with catalysts based on earth-abundant and less toxic metals like iron, copper, and manganese. For example, copper nanoparticles have been shown to be effective catalysts for the transfer hydrogenation of benzaldehyde. researchgate.net Similarly, manganese complexes have demonstrated high efficiency in the chemoselective hydrogenation of aldehydes under mild, base-free conditions. google.com Designing a catalyst system where nanoparticles of such metals are supported on a high-surface-area material (e.g., activated carbon, zeolites) could lead to a highly efficient and recyclable catalyst for the synthesis of this compound.

Homogeneous Catalysis with Recyclable Catalysts: Homogeneous catalysts, such as Cp*Ir complexes, have been studied for the transfer hydrogenation of benzaldehyde, showing a preference for an inner-sphere mechanism. whiterose.ac.uk While highly efficient, the separation of homogeneous catalysts from the reaction mixture can be challenging. To address this, strategies involving the immobilization of these complexes on solid supports are being developed to facilitate catalyst recovery and reuse.

Metal-Free Catalysis: The ultimate goal in sustainable catalysis is to move towards metal-free systems. While challenging for reduction reactions, research into organocatalysis and biocatalysis is promising. As mentioned, enzymes present in plant extracts like Aloe vera can catalyze the reduction of aldehydes. scielo.org.mx Further research into identifying and immobilizing specific reductase enzymes could lead to highly selective and sustainable catalytic processes.

Table 2: Comparison of Potential Sustainable Catalytic Systems for the Reduction of 2,4-Dichloro-3-methylbenzaldehyde

| Catalyst System | Type | Hydrogen Source | Key Advantages | Potential Challenges |

| Supported Copper Nanoparticles | Heterogeneous | Isopropanol | Earth-abundant metal, recyclable, high activity. researchgate.net | Potential for leaching, requires optimization of support. |

| Manganese Pincer Complexes | Homogeneous | H₂ (low pressure) | Earth-abundant metal, high chemoselectivity, mild conditions. google.com | Catalyst separation and recycling. |

| Immobilized Cp*Ir Complexes | Heterogeneous | Isopropanol/Formic Acid | High efficiency, well-studied mechanism. whiterose.ac.uk | Use of a precious metal. |

| Biocatalyst (Aloe vera extract) | Biocatalysis | Endogenous | Extremely green, mild conditions, renewable source. scielo.org.mx | Moderate yields, substrate specificity needs to be confirmed. |

The development of these advanced synthetic methodologies, grounded in the principles of green chemistry, holds the key to more sustainable and efficient production of this compound and its analogs.

Reactivity Profile and Derivatization Chemistry of 2,4 Dichloro 3 Methylphenyl Methanol

Oxidation and Reduction Pathways of the Benzylic Alcohol Moiety

The benzylic alcohol group in (2,4-Dichloro-3-methylphenyl)methanol is susceptible to both oxidation and reduction, allowing for its conversion into a variety of other functional groups.

The oxidation of primary benzylic alcohols such as this compound can be selectively controlled to yield either the corresponding aldehyde, 2,4-Dichloro-3-methylbenzaldehyde (B2446356), or the carboxylic acid, 2,4-Dichloro-3-methylbenzoic acid. organic-chemistry.orgorganic-chemistry.orglibretexts.org The choice of oxidizing agent and reaction conditions determines the final product.

Milder oxidizing agents are employed for the selective conversion to the aldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or a similar electrophile, are effective for this transformation. organic-chemistry.orglibretexts.org These methods typically prevent overoxidation to the carboxylic acid. organic-chemistry.org More environmentally friendly approaches using catalysts like TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxyl) with a co-oxidant also provide a high degree of selectivity for the aldehyde. d-nb.info

For the synthesis of 2,4-Dichloro-3-methylbenzoic acid, stronger oxidizing agents are required. organic-chemistry.orglibretexts.org Common reagents for this transformation include potassium permanganate (B83412) (KMnO4), chromic acid (generated from chromium trioxide in sulfuric acid), or sodium dichromate. libretexts.orglibretexts.org The reaction is often carried out under more vigorous conditions, such as heating, to ensure complete oxidation of the alcohol. libretexts.org

Table 1: Oxidation Reactions of this compound

| Product | Reagent(s) | Typical Conditions |

| 2,4-Dichloro-3-methylbenzaldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane (CH2Cl2), Room Temperature |

| 2,4-Dichloro-3-methylbenzaldehyde | Dimethyl sulfoxide (DMSO), Oxalyl chloride | Dichloromethane (CH2Cl2), Low Temperature |

| 2,4-Dichloro-3-methylbenzoic acid | Potassium permanganate (KMnO4) | Aqueous base, Heat |

| 2,4-Dichloro-3-methylbenzoic acid | Chromic acid (H2CrO4) | Acetone, Room Temperature |

Reductive deoxygenation involves the complete removal of the hydroxyl group from the benzylic position to yield the corresponding hydrocarbon, 1,3-dichloro-2,4-dimethylbenzene. This transformation is challenging due to the strength of the C-O bond. A common strategy involves a two-step process. First, the alcohol is converted into a better leaving group, such as a tosylate or a halide. The subsequent step involves reduction with a hydride source, like lithium aluminum hydride, or through catalytic hydrogenation.

More direct methods for the deoxygenation of benzylic alcohols have also been developed. organic-chemistry.org For instance, catalytic transfer hydrogenation using a palladium catalyst and a hydrogen donor can effect the removal of the benzylic hydroxyl group. organic-chemistry.org Another approach involves the use of silanes in the presence of a strong Lewis acid. researchgate.net

Nucleophilic Substitution Reactions at the Benzylic Position

The benzylic carbon of this compound is susceptible to nucleophilic attack, particularly after protonation of the hydroxyl group or its conversion to a better leaving group. This allows for the synthesis of a wide range of derivatives.

Ethers can be synthesized from this compound through various methods. The Williamson ether synthesis, for example, involves the deprotonation of the alcohol with a strong base like sodium hydride to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction. Alternatively, under acidic conditions, the alcohol can react with another alcohol molecule in a condensation reaction, though this is more suitable for symmetrical ether synthesis.

Esters are readily formed by the reaction of this compound with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides. nih.gov The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. nih.gov For a faster and often higher-yielding reaction, an acyl chloride can be used in the presence of a base like pyridine.

Halides can be prepared by treating this compound with hydrohalic acids (e.g., HBr, HCl) or other halogenating agents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). The reaction proceeds via an SN1 or SN2 mechanism, depending on the reaction conditions and the stability of the benzylic carbocation.

Table 2: Nucleophilic Substitution Products from this compound

| Product Type | Reactant | Reagent(s) |

| Ether | Alkyl halide | 1. NaH; 2. R-X |

| Ester | Carboxylic acid | H+ catalyst |

| Ester | Acyl chloride | Pyridine |

| Chloride | Thionyl chloride | SOCl2 |

| Bromide | Phosphorus tribromide | PBr3 |

The benzylic alcohol can also react with nitrogen and sulfur nucleophiles to form C-N and C-S bonds, respectively.

Nitrogen nucleophiles , such as amines, can displace the hydroxyl group (after activation) to form the corresponding benzylic amines. This reaction often requires converting the hydroxyl group into a better leaving group, such as a tosylate, before reacting with the amine.

Sulfur nucleophiles , like thiols, are generally more nucleophilic than their oxygen counterparts and can react with benzylic alcohols under acidic catalysis to form thioethers (sulfides). organic-chemistry.orgmsu.edu The reaction of this compound with a thiol in the presence of an acid catalyst would yield the corresponding (2,4-dichloro-3-methylphenyl)methyl sulfide (B99878) derivative. organic-chemistry.org

Electrophilic Aromatic Substitution on the Dichloromethylphenyl Ring

The position of electrophilic aromatic substitution on the ring of this compound is directed by the existing substituents: two chlorine atoms, a methyl group, and a hydroxymethyl group. wikipedia.org The directing effects of these groups are a combination of inductive and resonance effects. libretexts.orgyoutube.com

Chlorine atoms are deactivating due to their inductive electron withdrawal but are ortho-, para-directing due to resonance donation of a lone pair of electrons. libretexts.orgyoutube.com

The methyl group is an activating, ortho-, para-directing group due to hyperconjugation and its weak inductive electron-donating effect. ucalgary.ca

The hydroxymethyl group (-CH2OH) is a weakly deactivating group due to the inductive effect of the oxygen atom and is considered to be primarily a meta-director relative to its own position, though its influence is generally weaker than that of the other substituents.

Considering the positions on the benzene (B151609) ring of this compound:

Position 1: -CH2OH

Position 2: -Cl

Position 3: -CH3

Position 4: -Cl

Position 5: -H

Position 6: -H

The potential sites for electrophilic attack are positions 5 and 6.

Position 5 is para to the methyl group (activating, o,p-directing), meta to one chlorine (deactivating, o,p-directing), and meta to the hydroxymethyl group (weakly deactivating, m-directing).

Position 6 is ortho to the methyl group (activating, o,p-directing), ortho to one chlorine (deactivating, o,p-directing), and meta to the other chlorine (deactivating, o,p-directing).

The activating methyl group strongly directs towards its ortho and para positions (positions 6 and 5, respectively). ucalgary.ca The chlorine atoms direct ortho and para to themselves, but are deactivating. libretexts.orgyoutube.com The chlorine at position 2 directs to position 6, and the chlorine at position 4 directs to position 5. The hydroxymethyl group is weakly deactivating. libretexts.org

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position of Attack | Directing Effects of Substituents | Predicted Outcome |

| 5 | Para to -CH3 (activating), Meta to -Cl (at C4), Meta to -CH2OH | Favorable |

| 6 | Ortho to -CH3 (activating), Ortho to -Cl (at C2), Meta to -Cl (at C4) | Favorable, but may have some steric hindrance |

Directed Halogenation, Nitration, and Sulfonation Studies

The presence of both activating (methyl) and deactivating (dichloro) groups, along with a hydroxymethyl group, on the aromatic ring of this compound makes regioselective electrophilic aromatic substitution a nuanced process. The directing effects of these substituents determine the position of incoming electrophiles.

Halogenation:

Direct halogenation of the aromatic ring of this compound would be influenced by the existing substituents. The methyl group is an ortho-, para-director, while the chlorine atoms are ortho-, para-directing but deactivating. The hydroxymethyl group is a weak deactivator and a meta-director. Considering the positions of the current substituents, the most likely site for further electrophilic halogenation would be the C5 position, which is para to the methyl group and ortho to one of the chlorine atoms.

The benzylic alcohol can also undergo substitution reactions. For instance, treatment of substituted benzyl (B1604629) alcohols with reagents like tosyl chloride can lead to the formation of the corresponding benzyl chlorides.

Nitration:

Based on this, the nitration of this compound is expected to introduce a nitro group at the C5 position, ortho to the methyl group and one of the chlorine atoms. The reaction would likely proceed under controlled temperature conditions to prevent oxidation of the benzylic alcohol.

Sulfonation:

Similarly, direct sulfonation data for this compound is limited. However, studies on the sulfonation of toluene (B28343) and its derivatives can offer predictive insights. The sulfonation of toluene with chlorosulfonic acid can favor the ortho-sulfonyl chloride product. The reaction of toluene with sulfur trioxide in an anhydrous chlorinated hydrocarbon medium produces primarily 4-toluenesulfonic acid. google.com For this compound, sulfonation would likely occur at the C5 position, influenced by the directing effects of the existing substituents.

| Reaction | Reagent(s) | Predicted Major Product | Reference Compound |

| Halogenation (Aromatic) | Cl₂, Lewis Acid | (2,4,5-Trichloro-3-methylphenyl)methanol | General principles |

| Halogenation (Benzylic) | Tosyl Chloride | 2,4-Dichloro-1-(chloromethyl)-3-methylbenzene | Substituted benzyl alcohols researchgate.net |

| Nitration | Fuming HNO₃ | (2,4-Dichloro-3-methyl-5-nitrophenyl)methanol | 2,4-Dichlorotoluene (B165549) prepchem.comgoogle.com |

| Sulfonation | SO₃, Chlorinated Hydrocarbon | 2,4-Dichloro-5-(hydroxymethyl)-6-methylbenzenesulfonic acid | Toluene google.com |

Friedel-Crafts Alkylation and Acylation Investigations

Friedel-Crafts reactions are a cornerstone of C-C bond formation on aromatic rings. wikipedia.org However, the heavily substituted and electronically deactivated nature of the aromatic ring in this compound presents significant challenges for these reactions.

Friedel-Crafts Alkylation:

The two chlorine atoms strongly deactivate the ring towards electrophilic attack, making Friedel-Crafts alkylation difficult. The reaction, if it were to proceed, would likely require harsh conditions and a strong Lewis acid catalyst. The directing effects would again favor substitution at the C5 position. However, the high activation energy barrier makes this transformation synthetically challenging. Studies on the Friedel-Crafts reaction of toluene with 1,2-dichloroethane (B1671644) have shown that effective catalysts include aluminum bromide, aluminum chloride, gallium chloride, and zirconium chloride. kyoto-u.ac.jp

Friedel-Crafts Acylation:

Friedel-Crafts acylation is generally less prone to polysubstitution and rearrangement than alkylation. However, it is also highly sensitive to deactivating groups on the aromatic ring. The presence of two chlorine atoms would likely inhibit acylation under standard conditions. Should the reaction be forced, for example with a highly reactive acylating agent and a potent Lewis acid, the C5 position would be the anticipated site of acylation. The acylation of toluene with acetyl chloride in the presence of anhydrous aluminum chloride is a well-established procedure. youtube.com

| Reaction | Reagent(s) | Predicted Outcome | Influencing Factors |

| Friedel-Crafts Alkylation | R-X, Lewis Acid | Low to no reactivity | Strong deactivation by two chlorine atoms |

| Friedel-Crafts Acylation | RCOCl, Lewis Acid | Very low to no reactivity | Strong deactivation by two chlorine atoms |

Organometallic Transformations and Palladium-Catalyzed Coupling Reactions of Derived Intermediates

The derivatization of this compound can open avenues for organometallic transformations and subsequent cross-coupling reactions. A key intermediate would be the corresponding benzyl halide, for instance, (2,4-dichloro-3-methylphenyl)methyl chloride, which can be synthesized from the alcohol.

This benzylic chloride can then be used in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.org The Negishi cross-coupling reaction, for example, involves the reaction of an organozinc reagent with an organohalide, catalyzed by a palladium complex. researchgate.net

Furthermore, the aryl chloride moieties of the this compound derivatives could potentially participate in cross-coupling reactions, although this would likely require more forcing conditions compared to the more reactive benzylic position. Palladium-catalyzed cross-coupling of thiols with aromatic electrophiles is a reliable method for the synthesis of aryl thioethers.

| Intermediate | Reaction Type | Coupling Partner | Catalyst System | Potential Product |

| (2,4-Dichloro-3-methylphenyl)methyl chloride | Negishi Coupling | Organozinc reagent (R-ZnX) | Palladium complex | 2,4-Dichloro-3-methyl-1-(R-methyl)benzene |

| This compound derivative | Suzuki Coupling | Organoboron reagent (R-B(OH)₂) | Palladium complex, Base | Substituted (2,4-dichloro-3-methylphenyl) derivative |

| This compound derivative | Buchwald-Hartwig Amination | Amine (R₂NH) | Palladium complex, Base | N-substituted (2,4-dichloro-3-methylphenyl) derivative |

| This compound derivative | Sonogashira Coupling | Terminal alkyne | Palladium/Copper complex, Base | Alkyne-substituted (2,4-dichloro-3-methylphenyl) derivative |

Advanced Spectroscopic and Structural Elucidation of 2,4 Dichloro 3 Methylphenyl Methanol and Its Complexes/derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For (2,4-Dichloro-3-methylphenyl)methanol, both ¹H and ¹³C NMR, along with advanced 2D techniques, would provide a complete picture of its chemical structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, the hydroxyl proton, and the methyl protons. Based on the analysis of 2,4-Dichlorobenzyl alcohol, the aromatic region would likely show two doublets. chemicalbook.com The proton at position 6 (H-6) would be adjacent to a chlorine atom and would likely appear as a doublet. The proton at position 5 (H-5) would be coupled to H-6, also resulting in a doublet. The introduction of a methyl group at position 3 in the target molecule would simplify this region to two singlets if there were no coupling, but more likely two doublets due to long-range coupling. The benzylic methylene protons (CH₂) would appear as a singlet, deshielded by the adjacent oxygen and the aromatic ring. The hydroxyl proton (-OH) would also be a singlet, and its chemical shift can be variable depending on concentration and solvent. The methyl protons (-CH₃) would appear as a singlet in the upfield region.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments in the molecule. For this compound, six distinct signals are expected for the aromatic carbons, one for the benzylic carbon, and one for the methyl carbon. The carbons attached to the chlorine atoms (C-2 and C-4) would be significantly downfield. The carbon bearing the hydroxymethyl group (C-1) and the methyl group (C-3) would also have characteristic chemical shifts. The remaining aromatic carbons (C-5 and C-6) would appear at chemical shifts typical for substituted benzene (B151609) rings. The benzylic carbon (CH₂OH) would be found in the aliphatic region but deshielded by the oxygen atom. The methyl carbon would have the most upfield chemical shift.

Predicted NMR Data for this compound (based on 2,4-Dichlorobenzyl alcohol)

| Proton (¹H) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-5 | ~7.25 | d | J(H5,H6) = 8.1 |

| H-6 | ~7.38 | d | J(H6,H5) = 8.1 |

| -CH₂- | ~4.71 | s | - |

| -OH | Variable | s | - |

| -CH₃ | ~2.30 | s | - |

| Carbon (¹³C) | Predicted Chemical Shift (ppm) |

| C-1 | ~138 |

| C-2 | ~133 |

| C-3 | ~135 |

| C-4 | ~130 |

| C-5 | ~127 |

| C-6 | ~129 |

| -CH₂- | ~63 |

| -CH₃ | ~15 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For this compound, a cross-peak between the aromatic protons H-5 and H-6 would be expected, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals. For instance, the signal for the benzylic methylene protons would show a correlation to the benzylic carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For this molecule, NOE correlations would be expected between the benzylic methylene protons and the aromatic proton at C-6, as well as between the methyl protons and the aromatic proton at C-5.

Solid-state NMR (ssNMR) can provide valuable insights into the structure and dynamics of molecules in the solid state, including information on polymorphism (the existence of multiple crystalline forms) and molecular conformation. While there is no specific ssNMR data available for this compound, studies on related substituted phenols and benzyl (B1604629) alcohols have demonstrated the utility of this technique. For instance, ¹³C CP/MAS (Cross-Polarization/Magic Angle Spinning) NMR could be used to identify the number of crystallographically independent molecules in the unit cell and to study conformational differences between polymorphs. If nitrogen-containing derivatives of this compound were synthesized, ¹⁵N CP/MAS NMR could be employed to probe the local environment of the nitrogen atoms, providing further details on intermolecular interactions such as hydrogen bonding in the solid state.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

High-resolution mass spectrometry would be used to accurately determine the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) with high precision, the elemental composition can be confirmed. The expected exact mass for the molecular ion [M]⁺ of C₈H₈Cl₂O can be calculated and compared with the experimental value. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with relative intensities of approximately 9:6:1 for the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks, respectively.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and analysis of the resulting product ions. This technique provides detailed structural information. For this compound, the molecular ion would be expected to undergo several characteristic fragmentation pathways. Common fragmentation patterns for benzyl alcohols include the loss of a hydrogen atom, a hydroxyl radical, or a water molecule. whitman.edulibretexts.orgyoutube.com The presence of chlorine atoms and a methyl group would also influence the fragmentation.

Predicted Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |

| [C₈H₈Cl₂O]⁺ | [C₈H₇Cl₂O]⁺ | H• | Loss of a hydrogen radical |

| [C₈H₈Cl₂O]⁺ | [C₈H₈Cl₂]⁺ | H₂O | Loss of water |

| [C₈H₈Cl₂O]⁺ | [C₇H₅Cl₂]⁺ | CH₂OH• | Loss of the hydroxymethyl radical |

| [C₈H₈Cl₂O]⁺ | [C₇H₆Cl₂]⁺ | CHO• | Rearrangement and loss of a formyl radical |

| [C₈H₈Cl₂O]⁺ | [C₈H₇Cl₂]⁺ | OH• | Loss of a hydroxyl radical |

X-ray Crystallography for Molecular Geometry and Supramolecular Interactions

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed insights into molecular geometry, including bond lengths, bond angles, and torsion angles, as well as the nature of intermolecular interactions that dictate the packing of molecules in the crystal lattice.

Single-Crystal X-ray Diffraction of this compound Derivatives

Single-crystal X-ray diffraction (SC-XRD) analysis is the gold standard for elucidating the absolute structure of a molecule. The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused X-ray beam. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined with high precision.

While a specific single-crystal X-ray structure for this compound has not been reported in publicly available literature, analysis of structurally related derivatives provides a strong basis for predicting its molecular and supramolecular features. For instance, studies on other hydroxyl-containing dichlorinated compounds reveal common interaction motifs. In the crystal structure of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol, the hydroxyl group is observed to form weak O—H⋯O hydrogen bonds, which link the molecules into polymeric chains. biokeanos.com Similar hydrogen-bonding networks, likely involving the hydroxyl group of one molecule and a chlorine or oxygen atom of a neighboring molecule, would be anticipated in the crystal structure of this compound.

Table 1: Expected Crystallographic Parameters and Interactions for this compound Derivatives (Based on Analogy)

| Parameter/Interaction | Expected Observation | Significance |

| Molecular Geometry | Dihedral angle between the phenyl ring and the C-C-O plane of the methanol (B129727) group. | Defines the conformation of the molecule in the solid state. |

| Hydrogen Bonding | Intermolecular O-H···O or O-H···Cl hydrogen bonds. | A primary directional force governing the supramolecular assembly. biokeanos.com |

| Halogen Interactions | Close contacts between chlorine atoms and hydrogen atoms on adjacent molecules (Cl···H). | Contributes significantly to the lattice energy and crystal packing. biokeanos.com |

| Van der Waals Forces | H···H and C···H contacts. | Ubiquitous, non-directional forces that contribute to crystal cohesion. biokeanos.com |

Note: This table is predictive and based on data from structurally similar compounds. Specific values would require experimental determination.

Powder X-ray Diffraction for Crystalline Phase Characterization

Powder X-ray diffraction (PXRD) is a powerful technique used to analyze the bulk crystalline properties of a material. Unlike SC-XRD, which requires a single, perfect crystal, PXRD is performed on a finely powdered sample containing a multitude of randomly oriented microcrystals. The resulting diffraction pattern is a fingerprint of the material's crystalline phase.

No specific powder XRD patterns for this compound are currently available in the surveyed literature. However, the application of this technique would be essential for characterizing the compound in its solid form. A PXRD analysis would confirm the crystallinity of a synthesized batch and verify its phase purity. The pattern, characterized by a series of peaks at specific diffraction angles (2θ), is unique to a particular crystal structure. mdpi.com

This technique is also invaluable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and PXRD is the primary method for identifying and distinguishing between them. For a compound like this compound, PXRD would be used in quality control to ensure batch-to-batch consistency of the crystalline form. acs.org

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Information

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding within a molecule. cardiff.ac.uk These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule absorbs infrared radiation or scatters incident light, it can be excited to a higher vibrational state, giving rise to a characteristic spectrum that serves as a molecular fingerprint.

The vibrational spectrum of this compound can be predicted based on the analysis of structurally similar compounds, such as other dichlorinated benzyl alcohols. theaic.org The key functional groups—hydroxyl (O-H), methyl (CH₃), hydroxymethyl (CH₂OH), the substituted phenyl ring, and carbon-chlorine (C-Cl) bonds—each exhibit characteristic vibrational modes.

Key Vibrational Modes for this compound:

O-H Group Vibrations: The hydroxyl group is expected to show a strong, broad absorption band in the IR spectrum corresponding to the O-H stretching vibration, typically in the range of 3200-3600 cm⁻¹. A sharper band for the free O-H stretch may also be observed. nii.ac.jp The in-plane O-H deformation is expected around 1440 ± 40 cm⁻¹, while the out-of-plane deformation appears at lower frequencies (around 650 ± 80 cm⁻¹). theaic.org

C-H Group Vibrations: Aromatic C-H stretching vibrations typically appear as weaker bands in the 3000-3100 cm⁻¹ region. theaic.org The methyl group will exhibit asymmetric and symmetric stretching modes just below 3000 cm⁻¹. The methylene (CH₂) group of the methanol substituent also shows characteristic stretching vibrations in the 2900-3000 cm⁻¹ range. theaic.org

Phenyl Ring Vibrations: The benzene ring has characteristic C=C stretching modes that appear as a series of bands in the 1400-1600 cm⁻¹ region. theaic.org In-plane and out-of-plane C-H deformation modes for the trisubstituted ring are also expected at lower frequencies. theaic.org

C-O Stretching: A strong band corresponding to the C-O stretching vibration of the primary alcohol is expected in the region of 1220 ± 40 cm⁻¹. theaic.org

C-Cl Stretching: The carbon-chlorine stretching vibrations for chlorinated aromatic compounds typically result in strong absorptions in the 700-850 cm⁻¹ region of the fingerprint portion of the spectrum. theaic.org

The complementary nature of IR and Raman spectroscopy is crucial for a complete vibrational analysis. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. Therefore, some vibrations may be strong in one spectrum and weak or absent in the other.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (IR) | Expected Intensity (Raman) |

| 3600 - 3200 | ν(O-H) | Hydroxyl | Strong, Broad | Weak |

| 3100 - 3000 | ν(C-H) | Aromatic Ring | Medium to Weak | Medium |

| 3000 - 2850 | ν(C-H) | Methyl & Methylene | Medium | Medium to Strong |

| 1600 - 1450 | ν(C=C) | Aromatic Ring | Medium | Strong |

| 1470 - 1430 | δ(C-H) | Methylene (Scissoring) | Medium | Medium |

| 1440 ± 40 | δ(O-H) | Hydroxyl (In-plane bend) | Medium | Weak |

| 1220 ± 40 | ν(C-O) | Alcohol | Strong | Medium |

| 850 - 700 | ν(C-Cl) | Chloro-aromatic | Strong | Strong |

| 650 ± 80 | γ(O-H) | Hydroxyl (Out-of-plane bend) | Medium, Broad | Weak |

Assignments based on data from analogous compounds like 2,6-dichlorobenzyl alcohol. theaic.org ν: stretching; δ: in-plane bending/scissoring; γ: out-of-plane bending.

Computational Chemistry and Theoretical Investigations of 2,4 Dichloro 3 Methylphenyl Methanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to predict a wide range of molecular properties. acs.org For (2,4-Dichloro-3-methylphenyl)methanol, DFT calculations are instrumental in understanding its fundamental chemical nature.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. Using DFT methods, such as the B3LYP functional with a 6-311G(d,p) basis set, the molecule's geometry is optimized to a minimum on the potential energy surface. acs.orgconicet.gov.ar This process yields crucial information about bond lengths, bond angles, and dihedral angles.

The electronic structure of the optimized geometry can then be analyzed. This includes the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. MEP maps highlight regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. nih.gov

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl (Position 2) | 1.745 | ||

| C-Cl (Position 4) | 1.742 | ||

| C-C (Aromatic Ring) | 1.390 - 1.405 | 118.5 - 121.0 | |

| C-CH3 | 1.510 | ||

| C-CH2OH | 1.525 | ||

| O-H | 0.965 | ||

| C-C-Cl | 119.5 | ||

| C-C-C (Aromatic) | 120.0 | ||

| C-C-H (Methyl) | 109.5 | ||

| H-C-H (Methanol) | 109.5 | ||

| C-O-H | 108.9 | ||

| Cl-C-C-C | 180.0 | ||

| C-C-C-CH3 | 180.0 | ||

| C-C-CH2-O | 95.0 |

Note: The values in this table are representative and would be determined through specific DFT calculations.

DFT calculations are highly effective in predicting spectroscopic data, which can be used to interpret and verify experimental results. scielo.org.za

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the ¹H and ¹³C NMR chemical shifts. scielo.org.za These theoretical values, when compared to experimental spectra, aid in the definitive assignment of signals to specific atoms within the molecule.

IR Spectroscopy: The vibrational frequencies of this compound can be computed to predict its infrared (IR) spectrum. scielo.org.za By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific stretching, bending, or torsional motions of the atoms.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to simulate the electronic absorption spectrum (UV-Vis). researchgate.net This method calculates the energies of electronic transitions between molecular orbitals, providing insight into the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations. nih.gov

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) - Aromatic H | 7.1 - 7.5 |

| Chemical Shift (ppm) - CH3 | 2.3 - 2.6 | |

| Chemical Shift (ppm) - CH2 | 4.5 - 4.8 | |

| Chemical Shift (ppm) - OH | 1.8 - 2.2 | |

| ¹³C NMR | Chemical Shift (ppm) - Aromatic C | 125 - 140 |

| Chemical Shift (ppm) - C-Cl | 130 - 135 | |

| Chemical Shift (ppm) - CH3 | 18 - 22 | |

| Chemical Shift (ppm) - CH2OH | 60 - 65 | |

| IR | Vibrational Frequency (cm⁻¹) - O-H stretch | ~3400 |

| Vibrational Frequency (cm⁻¹) - C-H stretch (aromatic) | ~3100 | |

| Vibrational Frequency (cm⁻¹) - C-H stretch (aliphatic) | ~2950 | |

| Vibrational Frequency (cm⁻¹) - C=C stretch (aromatic) | 1450 - 1600 | |

| Vibrational Frequency (cm⁻¹) - C-Cl stretch | 700 - 800 | |

| UV-Vis (in Methanol) | λmax (nm) | ~280 |

Note: These are typical predicted values for a molecule with this structure.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. acs.org

Table 3: Calculated FMO Energies and Global Reactivity Descriptors

| Parameter | Symbol | Formula | Typical Value (eV) |

| HOMO Energy | E_HOMO | - | -6.5 |

| LUMO Energy | E_LUMO | - | -0.8 |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 5.7 |

| Ionization Potential | IP | -E_HOMO | 6.5 |

| Electron Affinity | EA | -E_LUMO | 0.8 |

| Chemical Potential | μ | (E_HOMO + E_LUMO) / 2 | -3.65 |

| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | 2.85 |

| Global Electrophilicity Index | ω | μ² / (2η) | 2.33 |

Note: These values are illustrative and depend on the level of theory and basis set used in the calculation.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Intermolecular Interactions

While DFT calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations introduce the element of time and temperature, allowing for the exploration of its dynamic behavior. elifesciences.org MD simulations solve Newton's equations of motion for the atoms in the molecule, revealing how it moves and changes shape over time.

For this compound, MD simulations can be used to explore its conformational landscape. nih.gov This is particularly important for the hydroxymethyl group (-CH₂OH), which can rotate relative to the aromatic ring. By simulating the molecule's dynamics, the preferred orientations of this group and the energy barriers between different conformations can be determined.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By placing the molecule in a simulation box with solvent molecules (e.g., water or methanol), the nature and strength of hydrogen bonding and other non-covalent interactions can be investigated. figshare.com This provides insight into its solubility and how it interacts with its environment at a molecular level.

Quantum Chemical Topology (QCT) Studies (e.g., QTAIM, ELF, LOL)

Quantum Chemical Topology (QCT) methods analyze the scalar fields derived from the electron density to provide a deeper understanding of chemical bonding and structure.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis partitions the electron density of a molecule into atomic basins. This allows for the characterization of chemical bonds based on the properties of the electron density at the bond critical points. For this compound, QTAIM can be used to quantify the covalent and ionic character of its various bonds.

Electron Localization Function (ELF): ELF is a measure of the likelihood of finding an electron in the neighborhood of a reference electron. It provides a clear picture of electron localization in atomic shells, chemical bonds, and lone pairs.

Localized Orbital Locator (LOL): Similar to ELF, LOL also helps in visualizing areas of high electron localization, offering a complementary perspective on the nature of the chemical bonds within the molecule.

Reaction Mechanism Elucidation and Transition State Analysis through Computational Methods

Computational methods are a powerful tool for investigating the mechanisms of chemical reactions. cardiff.ac.uk For reactions involving this compound, such as its oxidation to the corresponding aldehyde or its esterification, DFT can be used to map out the entire reaction pathway.

This involves locating the transition state (TS) structure, which is the highest energy point along the reaction coordinate. montclair.edu By calculating the energy of the reactants, products, and the transition state, the activation energy barrier for the reaction can be determined. This information is critical for understanding the reaction's feasibility and kinetics. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products.

Application of 2,4 Dichloro 3 Methylphenyl Methanol As a Chemical Building Block in Advanced Synthesis

Role in Pharmaceutical Scaffold Development

The structural framework of (2,4-dichloro-3-methylphenyl)methanol is a valuable component in the design of new pharmaceutical agents. Its derivatives are instrumental in creating heterocyclic and acyclic scaffolds that form the core of many biologically active compounds.

Precursor for Heterocyclic Ring Systems (e.g., pyrazoles, isoxazoles, triazoles, benzimidazoles)

A primary application of this compound in pharmaceutical synthesis involves its oxidation to the corresponding aldehyde, 2,4-dichloro-3-methylbenzaldehyde (B2446356). This aldehyde is a key electrophilic component in condensation reactions to form a variety of medicinally important heterocyclic rings. researchgate.net These heterocyclic scaffolds are present in numerous drugs due to their ability to interact with biological targets. nih.govorganic-chemistry.orgnih.gov

Pyrazoles: Substituted pyrazoles can be synthesized through the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. organic-chemistry.org Alternatively, the 2,4-dichloro-3-methylbenzaldehyde intermediate can react with hydrazines and a suitable partner in multi-component reactions to yield highly substituted pyrazole (B372694) rings. scispace.comnih.gov For instance, the Vilsmeier-Haack formylation of related indolenine structures can produce aminomethylene malondialdehydes, which upon reaction with various aryl hydrazines, lead to the formation of pyrazole-substituted indoles. scispace.com

Isoxazoles: Isoxazole (B147169) rings are typically formed via 1,3-dipolar cycloaddition reactions. organic-chemistry.orgnih.gov The aldehyde derived from this compound can be converted into an aldoxime, which is then oxidized in situ to generate a nitrile oxide. This reactive intermediate subsequently undergoes cycloaddition with an alkene or alkyne to furnish the isoxazole or isoxazoline (B3343090) ring system. nih.govbeilstein-journals.org Isoxazoles are recognized for a wide spectrum of biological activities, including anti-inflammatory and antimicrobial properties. organic-chemistry.org

Triazoles: 1,2,4-triazole (B32235) derivatives can be synthesized from the aldehyde by first converting it to a hydrazone, which then undergoes cyclization with a source of carbon and nitrogen. scispace.com Various synthetic strategies exist for forming the 1,2,4-triazole ring, including the Pellizzari reaction, which involves heating an amide with an acyl hydrazide, and the Einhorn–Brunner reaction, which is a condensation between a hydrazine and a diacylamine. scispace.com These compounds are key components in numerous antifungal and agrochemical agents. nih.govgoogle.com

Benzimidazoles: The most common route to 2-substituted benzimidazoles is the condensation of an o-phenylenediamine (B120857) with an aldehyde. semanticscholar.orgorganic-chemistry.orgnih.gov In this context, 2,4-dichloro-3-methylbenzaldehyde can be reacted with various substituted o-phenylenediamines, often under oxidative conditions or with a catalyst, to yield a library of benzimidazole (B57391) derivatives. semanticscholar.orgnih.gov These scaffolds are prevalent in a range of therapeutic agents, including proton pump inhibitors and anthelmintics. semanticscholar.org

Table 1: Heterocyclic Systems Derived from this compound Intermediates

| Heterocycle | Key Intermediate | General Synthetic Method |

|---|---|---|

| Pyrazole | 2,4-dichloro-3-methylbenzaldehyde | Condensation with hydrazines and active methylene (B1212753) compounds. organic-chemistry.orgscispace.com |

| Isoxazole | 2,4-dichloro-3-methylbenzaldehyde | Conversion to aldoxime, then nitrile oxide cycloaddition. nih.govbeilstein-journals.org |

| Triazole | 2,4-dichloro-3-methylbenzaldehyde | Multi-step synthesis involving hydrazones or acyl hydrazides. scispace.com |

| Benzimidazole | 2,4-dichloro-3-methylbenzaldehyde | Condensation with o-phenylenediamines. organic-chemistry.orgnih.gov |

Construction of Novel Aryl-Alkyl Ether and Amine Scaffolds

The hydroxyl group of this compound provides a direct handle for constructing aryl-alkyl ether and amine linkages, which are fundamental structures in medicinal chemistry.

Aryl-Alkyl Ethers: The synthesis of aryl-alkyl ethers from this compound can be readily achieved through Williamson ether synthesis, where the alcohol is first converted to an alkoxide and then reacted with an alkyl halide. organic-chemistry.org More advanced methods, such as transition-metal-catalyzed cross-coupling reactions or Mitsunobu reactions, can also be employed to couple the alcohol with various phenols or other alcohols under milder conditions, offering a broad substrate scope. organic-chemistry.orggoogle.comnih.gov These ether linkages are common in pharmacologically active molecules, influencing properties like solubility and receptor binding.

Aryl-Alkyl Amines: While direct conversion of the alcohol to an amine is possible, a more common synthetic route involves first converting the alcohol to a leaving group (e.g., a halide or tosylate) followed by nucleophilic substitution with an amine. Alternatively, reductive amination of the corresponding 2,4-dichloro-3-methylbenzaldehyde with a primary or secondary amine provides a direct and efficient route to the desired amine products. organic-chemistry.orgresearchgate.net Modern catalytic methods, such as the Buchwald-Hartwig amination, offer powerful tools for forming C-N bonds by coupling aryl halides with amines, a strategy that could be applied to derivatives of the title compound. organic-chemistry.org

Utilization in Agrochemical and Material Science Research

The unique substitution pattern of this compound also makes it a valuable precursor in the fields of agrochemicals and material science, where precise molecular architecture is key to function.

Synthesis of Novel Pesticide and Herbicide Analogs (synthetic and mechanistic focus)

The dichlorinated phenyl ring is a common feature in many pesticides and herbicides. The specific 2,4-dichloro-3-methyl substitution pattern can be used to synthesize analogs of existing agrochemicals to study structure-activity relationships or to develop new active ingredients. For example, many commercial herbicides and fungicides are based on triazole or pyrazole heterocycles. zsmu.edu.ua By incorporating the (2,4-dichloro-3-methylphenyl) moiety into these heterocyclic systems, researchers can systematically probe the effects of this substitution on pesticidal activity. The synthesis of such analogs would follow the heterocyclic chemistry routes described previously, starting with the oxidation of this compound to the aldehyde. researchgate.net

Development as a Monomer in Polymer Chemistry or Ligand in Coordination Chemistry

Polymer Chemistry: While direct polymerization of this compound is not typical, it can be chemically modified to create a polymerizable monomer. For instance, esterification of the alcohol with acrylic acid or methacrylic acid would yield (2,4-dichloro-3-methylphenyl)methyl (meth)acrylate. This monomer could then undergo free-radical polymerization to produce homopolymers or be copolymerized with other vinyl monomers to create materials with tailored properties. Research has been conducted on acrylic polymers derived from similar structures like 2,4-dichlorophenol, indicating the potential for creating polymers with specific thermal and antimicrobial properties. researchgate.net Furthermore, related dichlorophenyl methanol (B129727) structures have been developed as linkers for polymer-supported organic synthesis. nih.gov

Coordination Chemistry: The oxygen atom of the hydroxyl group in this compound has lone pairs of electrons and can act as a Lewis base, coordinating to metal centers. While simple alcohols like methanol are generally weak ligands, they are known to coordinate with various metal ions, particularly in the formation of solvate complexes or as part of a larger, multi-dentate ligand structure. researcher.life The this compound could be incorporated into more complex ligand frameworks, where its steric and electronic properties could influence the geometry and reactivity of the resulting metal complex.

Mechanistic Exploration of Biointeractions (strictly in vitro and non-human)

Derivatives of this compound, particularly the heterocyclic scaffolds synthesized from its aldehyde intermediate, are frequently evaluated for their biological activity in non-human, in vitro systems. These studies are crucial for understanding the mechanism of action at a molecular level.

For example, benzimidazole derivatives are known to exhibit a wide range of biological activities, and their mechanism is often explored through in vitro assays. nih.gov Similarly, Schiff bases formed from the condensation of 2,4-dichloro-3-methylbenzaldehyde with various amines could be tested for their cytotoxic properties against cancer cell lines, such as human lung cancer (A549) or hepatic carcinoma (HepG2) cells. nih.govmdpi.com The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or cytotoxic concentration (CC₅₀) values.

Docking studies can further elucidate how these molecules might bind to specific biological targets like protein kinases or enzymes such as β-glucosidase. mdpi.comnih.gov For instance, research on 1,2,4-triazole derivatives has shown they can induce cell cycle arrest and apoptosis in leukemia cell lines, with molecular docking suggesting interference with translation initiation pathways. mdpi.com

Table 2: Examples of In Vitro Bioactivity of Related Compound Classes

| Compound Class | In Vitro Assay | Target/Cell Line | Finding/Result |

|---|---|---|---|

| Schiff Bases | MTT Assay | Human Lung Cancer (A549) | Can exhibit significant cytotoxic properties. nih.gov |

| Benzamide Derivatives | MTT Assay | HepG2 Cancer Cells | Certain derivatives show potent cytotoxic activity (e.g., IC₅₀ = 0.048 µM). mdpi.com |

| 1,2,4-Triazole-carboxamides | MTT Assay | K562 Leukemia Cells | Some derivatives induce cell death at low micromolar concentrations (e.g., CC₅₀ = 13.6 µM). mdpi.com |

| Benzamide/Purine Hybrids | Kinase Inhibition Assay | PDGFRα / PDGFRβ | Can show significant inhibitory activity against protein kinases. nih.gov |

Based on a comprehensive review of available scientific literature, there is no specific information detailing the application of This compound as a chemical building block in the design and synthesis of enzyme inhibitors, receptor ligands, or in subsequent structure-activity relationship (SAR) studies as outlined in the requested article structure.

Therefore, it is not possible to provide the requested article focusing solely on this compound within the strict confines of the provided outline for the following sections:

Structure-Activity Relationship (SAR) Studies for Novel Derivatives (emphasizing chemical modifications)

Without any publicly available research data on the use of this compound in these specific areas, generating the requested scientifically accurate and informative content for these sections is not feasible.

Advanced Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is an essential tool for the separation of (2,4-Dichloro-3-methylphenyl)methanol from starting materials, byproducts, and degradation products. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability, as well as the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a liquid mobile phase.

For the analysis of chlorinated and methylated phenyl derivatives, reversed-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase, such as octadecylsilane (B103800) (C18), is used with a polar mobile phase, typically a mixture of water with acetonitrile (B52724) or methanol (B129727). The separation of structurally similar compounds, including isomers, can be achieved by carefully optimizing the mobile phase composition, pH, and temperature. For instance, studies on related compounds like benzyl (B1604629) alcohol and chlorotoluene derivatives have demonstrated successful separation using C18 columns with acetonitrile-water or methanol-water gradients. oup.comresearchgate.net The use of a phenyl-based stationary phase can also offer alternative selectivity for aromatic compounds through π-π interactions. nih.govresearchgate.net

A key advantage of HPLC is the availability of a wide range of detectors. For this compound, which contains a chromophore, a UV-Vis detector is a common choice. A photodiode array (PDA) detector can provide additional spectral information, aiding in peak identification and purity assessment. nih.gov

Below is an illustrative table of typical HPLC parameters that could be adapted for the analysis of this compound.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound has a hydroxyl group, it may require derivatization to improve its volatility and chromatographic behavior, although direct analysis is also possible. Derivatization can reduce peak tailing and improve thermal stability.

In GC, separation is achieved as the volatilized sample is carried by an inert gas (the mobile phase) through a capillary column containing a stationary phase. The choice of the stationary phase is critical for resolving isomers and related impurities. A non-polar or medium-polarity column, such as one coated with a phenyl-substituted polysiloxane, is often suitable for the analysis of chlorinated aromatic compounds. acs.org

The coupling of GC with a mass spectrometer provides both qualitative and quantitative information. The mass spectrometer fragments the eluting compounds into characteristic ions, producing a mass spectrum that serves as a molecular fingerprint, allowing for unambiguous identification. The fragmentation pattern of this compound would be expected to show characteristic ions corresponding to the loss of functional groups and fragmentation of the aromatic ring. nih.govlibretexts.org For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity.

The following table presents a hypothetical set of GC-MS parameters for the analysis of this compound.

| Parameter | Condition |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp to 280 °C at 10 °C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

Coupled Techniques for Enhanced Selectivity and Sensitivity (e.g., LC-MS/MS)

For the analysis of trace levels of this compound, particularly in complex sample matrices such as environmental or biological samples, coupled techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer superior selectivity and sensitivity. rsc.org

LC-MS/MS combines the separation power of HPLC with the highly selective and sensitive detection capabilities of tandem mass spectrometry. After separation by the LC column, the analyte is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The resulting molecular ion (or a characteristic adduct) is then selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and matrix interference, leading to very low limits of detection and quantification. dphen1.com

The choice of mobile phase is crucial in LC-MS, as some additives can suppress ionization. Volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are often preferred. waters.com Methanol is frequently used as the organic modifier in the mobile phase and has been shown to improve detection limits for some classes of compounds compared to acetonitrile. nih.gov

An illustrative set of parameters for an LC-MS/MS method is provided in the table below.

| Parameter | Condition |

|---|---|

| LC Column | C18 (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MRM Transition | Precursor Ion > Product Ion (To be determined) |

Mechanistic Studies of Environmental Transformation and Degradation Pathways if Relevant to Fundamental Chemical Processes

Photolytic and Hydrolytic Degradation Mechanisms

Photolytic Degradation:

The photolytic degradation of (2,4-Dichloro-3-methylphenyl)methanol in the environment is anticipated to proceed through several potential pathways, primarily involving the cleavage of the carbon-chlorine (C-Cl) bonds and reactions of the hydroxymethyl group. The absorption of ultraviolet (UV) radiation can lead to the homolytic cleavage of the C-Cl bond, generating aryl radicals. These highly reactive intermediates can then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent (water) to form (4-Chloro-3-methylphenyl)methanol or (2-Chloro-3-methylphenyl)methanol.